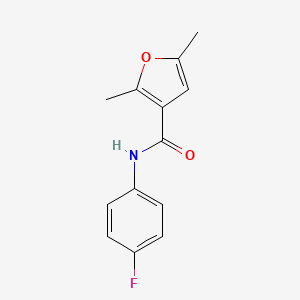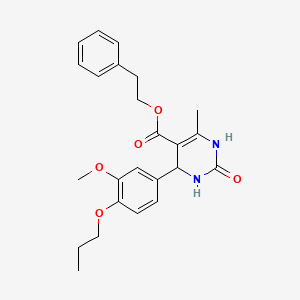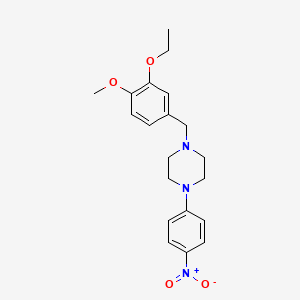![molecular formula C21H18ClNO2 B4986654 N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide, commonly known as ML167, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 is a selective inhibitor of the enzyme TAK1, which plays a crucial role in various cellular processes, including inflammation and immune response.
作用机制
ML167 is a selective inhibitor of TAK1, which is a serine/threonine kinase that plays a crucial role in various cellular processes, including inflammation and immune response. TAK1 is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, TAK1 phosphorylates downstream targets, including the NF-κB signaling pathway. ML167 inhibits the activation of TAK1 by binding to the ATP-binding pocket of the enzyme, leading to a reduction in downstream signaling.
Biochemical and Physiological Effects:
ML167 has been shown to have significant biochemical and physiological effects in various disease models. In a study published in the Journal of Medicinal Chemistry, ML167 was shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. ML167 was also shown to reduce the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Additionally, ML167 has been shown to improve insulin sensitivity in a mouse model of type 2 diabetes.
实验室实验的优点和局限性
ML167 has several advantages for lab experiments, including its selectivity for TAK1 and its ability to penetrate cell membranes. However, one limitation of ML167 is its relatively low potency, which may require higher concentrations for effective inhibition. Additionally, ML167 may have off-target effects, which could complicate the interpretation of results.
未来方向
ML167 has significant potential for therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Future research should focus on optimizing the potency and selectivity of ML167 and identifying its off-target effects. Additionally, ML167 could be used in combination with other therapies to enhance their efficacy. Finally, the development of ML167 analogs with improved pharmacokinetic properties could lead to the development of novel therapeutic agents.
合成方法
The synthesis of ML167 involves several steps, including the formation of the amide bond and the introduction of the chlorobenzyl ether moiety. The synthesis method was first described by scientists at the University of North Carolina at Chapel Hill in 2010. The process involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-[(2-chlorobenzyl)oxy]aniline to form the amide bond. The final step involves the deprotection of the chlorobenzyl ether using palladium on carbon in the presence of hydrogen gas.
科学研究应用
ML167 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK1 is a crucial enzyme in the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response. ML167 has been shown to inhibit the activation of TAK1 and subsequently suppress the NF-κB signaling pathway, leading to a reduction in inflammation and immune response.
属性
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15-5-4-7-16(13-15)21(24)23-18-9-11-19(12-10-18)25-14-17-6-2-3-8-20(17)22/h2-13H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQLDVCJGIOMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-chlorobenzyl)oxy)phenyl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4986572.png)
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4986577.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4986583.png)

![3-chloro-4-methoxy-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B4986615.png)

![4-chloro-6-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4986630.png)


![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)

![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)